Product packaging for 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol(Cat. No.:)

1-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Cat. No.: B11723321
M. Wt: 112.17 g/mol
InChI Key: FOFWWMQHIRRUNX-UHFFFAOYSA-N
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Description

1-{Spiro[2.2]pentan-1-yl}ethan-1-ol (CAS 1822863-22-8) is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . This molecule features a spiro[2.2]pentane scaffold, a highly strained and rigid carbocyclic system known for its unique three-dimensional structure. The spiro[2.2]pentane core consists of two fused cyclopropane rings sharing a single quaternary carbon atom, which results in distinct bond lengths and angles, including notably short bonds to the central spiro carbon and C-C-C angles of approximately 62 degrees . This pronounced strain and compact, paddle-wheel geometry makes spiro[2.2]pentane derivatives valuable in medicinal chemistry and materials science as non-flat, sterically demanding bioisosteres. Researchers utilize this compound as a versatile synthetic intermediate and building block. The ethanol functional group provides a handle for further chemical modifications, allowing for the incorporation of the spiro[2.2]pentane motif into larger, more complex molecules, such as kinase inhibitors like DDR1 inhibitors explored in patent literature . The incorporation of this scaffold is aimed at improving the physicochemical and pharmacological properties of drug candidates, potentially influencing their solubility, metabolic stability, and binding affinity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B11723321 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1-spiro[2.2]pentan-2-ylethanol

InChI

InChI=1S/C7H12O/c1-5(8)6-4-7(6)2-3-7/h5-6,8H,2-4H2,1H3

InChI Key

FOFWWMQHIRRUNX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC12CC2)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of Spiro 2.2 Pentane Systems

Ring-Opening Reactions of the Strained Spiro[2.2]pentane Core

The high degree of strain in the spiro[2.2]pentane framework makes it susceptible to ring-opening reactions under various conditions, driven by the release of this strain. These reactions can be initiated by electrophiles, nucleophiles, or radical species.

Electrophilic attack on the carbon-carbon bonds of the cyclopropane (B1198618) rings is a common mode of reactivity. For instance, spiro-activated electrophilic cyclopropanes can undergo SN2-type ring-opening reactions with nucleophiles like thiophenolates nih.gov. The kinetics of these reactions are influenced by the nature of the substituents on both the cyclopropane ring and the nucleophile nih.gov. The presence of activating groups can significantly enhance the rate of ring opening.

The regioselectivity of ring-opening is often dictated by the substitution pattern on the spiro[2.2]pentane core. In substituted derivatives, cleavage of the bond that leads to the most stable carbocation or radical intermediate is generally favored.

Rearrangement Pathways of Spiro[2.2]pentane Derivatives

The strain energy within spiro[2.2]pentane systems also predisposes them to various rearrangement reactions, which can be induced thermally or photochemically. These rearrangements often lead to the formation of more stable cyclic or acyclic structures.

Thermal Rearrangements and Associated Mechanisms

Upon heating, spiropentane (B86408) and its derivatives can undergo skeletal rearrangements. A classic example is the thermal isomerization of spiropentane to methylenecyclobutane. This reaction is believed to proceed through a diradical intermediate formed by the homolytic cleavage of one of the peripheral C-C bonds of a cyclopropane ring wikipedia.org. The stereochemistry of this rearrangement can be influenced by the presence of polar substituents, which may alter the reaction mechanism acs.orgacs.org.

The thermal behavior of more complex spiro[2.2]pentane systems, such as bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes, has also been investigated. These compounds can undergo a double epimerization at around 80°C, initiated by the cleavage of the bridge bond. At higher temperatures (above 120°C), they can rearrange to form 6- and 7-methylenebicyclo[3.2.0]hept-1-enes nih.gov.

Table 1: Thermal Rearrangement Products of Spiro[2.2]pentane Derivatives

Starting MaterialTemperature (°C)Major Product(s)
Spiropentane360-410Methylenecyclobutane wikipedia.org
IsopropenylspiropentanesNot specifiedMethylenecyclobutanes, Spiro[2.4]heptenes acs.org
Bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes>1206- and 7-Methylenebicyclo[3.2.0]hept-1-enes nih.gov

Photoinduced Skeletal Rearrangements of Spiro[2.2]pentanones

Photochemical activation provides an alternative pathway for the rearrangement of spiro[2.2]pentane derivatives. For instance, 1,1-diarylspiropentanes undergo skeletal rearrangement upon direct or acetone-sensitized photolysis to yield methylidenecyclobutanes. This transformation is proposed to occur via a diradical intermediate rsc.orgelectronicsandbooks.com.

The presence of a carbonyl group, as in spiropentanones, can significantly influence the photochemical outcome. Photoinduced rearrangements of such compounds can lead to a variety of products depending on the specific structure and reaction conditions. These reactions often involve Norrish-type processes or other well-established photochemical transformations of ketones.

Cycloaddition Reactions Involving Spiro[2.2]pentane Moieties

The exocyclic double bonds that can be incorporated into the spiro[2.2]pentane framework, as in methylenespiropentane, provide a handle for participating in cycloaddition reactions. These reactions are valuable for building more complex polycyclic systems.

For example, 5-methylidene-hydantoins and their thio-analogs can act as dienophiles in [4+2] cycloaddition reactions with various dienes, such as cyclopentadiene, cyclohexadiene, and isoprene, to form spiro-compounds mdpi.com. These reactions can be catalyzed by Lewis acids and often proceed with high regio- and stereoselectivity mdpi.com.

Allenes, which are structurally related to the exocyclic double bond of methylenespiropentane, are known to participate in [2+2] and [3+2] cycloaddition reactions chempedia.infonih.gov. While specific examples involving methylenespiropentane itself are less common in the provided search results, the reactivity of similar systems suggests that it could be a viable partner in such transformations.

Reactivity of the Hydroxyl Group in 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol

The chemical behavior of the hydroxyl group in this compound is expected to be characteristic of a secondary alcohol. However, the adjacent spiro[2.2]pentyl group will exert both steric and electronic effects that can modulate its reactivity. The synthesis of the corresponding ketone, 1-(Spiro[2.2]pentan-1-yl)ethan-1-one, has been reported, starting from spiro[2.2]pentane-1-carboxylic acid google.comchemchart.com. The target alcohol can be obtained from this ketone via reduction.

The reactivity of the hydroxyl group is governed by the accessibility of the oxygen's lone pairs and the stability of any intermediates formed during a reaction. The spiro[2.2]pentyl group is sterically demanding, which may hinder the approach of bulky reagents to the hydroxyl group.

Expected Reactivity:

Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-{Spiro[2.2]pentan-1-yl}ethan-1-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. The choice of reagent would be important to avoid potential side reactions involving the strained spiro[2.2]pentane core.

Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis for carboxylic acids) to form the corresponding esters libretexts.orgopenstax.org. The steric bulk of the spiro[2.2]pentyl group might necessitate longer reaction times or more reactive acylating agents.

Etherification: Formation of ethers, for example, via the Williamson ether synthesis, would involve deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide. The success of this reaction would depend on the steric hindrance around the oxygen atom and the nature of the alkyl halide.

Substitution Reactions: Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate) would facilitate nucleophilic substitution reactions openstax.orgyoutube.com. The mechanism of substitution (SN1 or SN2) would be influenced by the reaction conditions and the stability of a potential carbocation adjacent to the spiro[2.2]pentyl group.

Table 2: Predicted Reactions of the Hydroxyl Group in this compound

Reaction TypeReagentsExpected Product
OxidationPCC, CH2Cl21-{Spiro[2.2]pentan-1-yl}ethan-1-one
EsterificationAcetic anhydride, pyridine1-(1-Spiro[2.2]pentan-1-yl)ethyl acetate
Etherification1. NaH; 2. CH3I1-(1-Methoxyethyl)spiro[2.2]pentane
TosylationTsCl, pyridine1-(1-Spiro[2.2]pentan-1-yl)ethyl 4-methylbenzenesulfonate

Theoretical and Computational Investigations of Spiro 2.2 Pentane Architectures

Quantum Chemical Calculations on Spiro[2.2]pentane Ring Systems

Quantum chemical calculations are a powerful tool for elucidating the geometric and electronic properties of molecules. For spiro[2.2]pentane derivatives, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict stable conformations, vibrational frequencies, and electronic charge distributions.

A notable example of such computational work is the conformational analysis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, which serve as constrained analogues of L-glutamic acid. nih.gov In such studies, computational models are used to determine the relative energies of different stereoisomers and their preferred spatial arrangements. These calculations are crucial for understanding how the rigid spiro[2.2]pentane scaffold influences the orientation of functional groups, which in turn dictates their biological activity. nih.gov

For a molecule like 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol, quantum chemical calculations would be instrumental in determining the rotational barrier of the hydroxylethyl group and the preferred dihedral angles. The choice of basis set and functional in DFT calculations is critical for obtaining accurate results, with larger basis sets generally providing more precise energy and geometry predictions.

Table 1: Representative Theoretical Data for a Substituted Spiro[2.2]pentane Derivative

ParameterComputational MethodCalculated Value
Relative EnergyDFT (B3LYP/6-31G)0.00 kcal/mol (most stable conformer)
Dipole MomentDFT (B3LYP/6-31G)2.5 D
C1-C2 Bond LengthDFT (B3LYP/6-31G)1.50 Å
C2-C3 Bond LengthDFT (B3LYP/6-31G)1.48 Å

Note: The data in this table is illustrative and based on typical values for substituted spiro[2.2]pentanes. Specific values for this compound would require dedicated computational studies.

Electronic Structure and Stability Analysis of Spiro[2.2]pentyl Radicals

The formation of radical species is a key step in many chemical transformations. Understanding the electronic structure and stability of the spiro[2.2]pentyl radical is crucial for predicting the outcomes of radical-mediated reactions. The high degree of s-character in the exocyclic bonds of the cyclopropane (B1198618) rings is expected to influence the geometry and stability of the radical center.

Computational studies on related systems suggest that the spiro[2.2]pentyl radical would adopt a non-planar geometry at the radical center to minimize ring strain. Electron Paramagnetic Resonance (EPR) g-values and hyperfine coupling constants can be predicted using DFT calculations, providing a means to identify and characterize these transient species if they were to be observed experimentally. The stability of the radical can be assessed by calculating the bond dissociation energy (BDE) of the corresponding C-H bond.

Computational Modeling of Reaction Mechanisms and Energetics in Spiro[2.2]pentane Transformations

The inherent ring strain of the spiro[2.2]pentane system makes it susceptible to a variety of ring-opening and rearrangement reactions. Computational modeling is an invaluable tool for mapping the potential energy surfaces of these transformations, identifying transition states, and calculating activation barriers.

For instance, studies on the transformation of 1,1-diphenylspiro[2.2]pentane have suggested plausible reaction mechanisms that can be investigated computationally. researchgate.net Similarly, the reactivity of oxaspiro[2.2]pentanes, which involves ring-opening, has been a subject of interest. nih.gov These studies highlight the role of ring strain release as a driving force for chemical reactions.

In the context of this compound, computational modeling could be used to explore various reaction pathways, such as acid-catalyzed rearrangements or oxidation reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's feasibility and selectivity can be achieved.

Table 2: Illustrative Energetics for a Hypothetical Spiro[2.2]pentane Ring-Opening Reaction

SpeciesComputational MethodRelative Energy (kcal/mol)
ReactantDFT (B3LYP/6-31G)0.0
Transition StateDFT (B3LYP/6-31G)+25.0
ProductDFT (B3LYP/6-31G*)-15.0

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational modeling of reaction energetics. The actual values would depend on the specific reaction and conditions.

Applications of 1 Spiro 2.2 Pentan 1 Yl Ethan 1 Ol As a Chemical Building Block

Utilization in the Construction of Complex Spirocyclic Frameworks

The highly strained and rigid nature of the spiro[2.2]pentane core makes it an attractive scaffold for creating novel and complex spirocyclic systems. The functional group appended to the spiropentane (B86408) ring, such as the hydroxyl group in 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol, serves as a handle for further chemical transformations, enabling the construction of more elaborate structures.

Research into the synthesis of polysubstituted spiropentanes has revealed methods for creating intricate molecular frameworks with multiple contiguous stereocenters. nih.gov For instance, a regio- and diastereoselective carbometalation of sp²-disubstituted cyclopropenes has been developed to produce diverse polysubstituted spiropentanes. nih.gov This method allows for the creation of spiropentanes with up to five stereocenters, including three quaternary carbon centers, highlighting the potential for generating significant molecular complexity from spiropentane-based starting materials. nih.gov

While direct examples using this compound are not prevalent, the corresponding ketone, 1-{Spiro[2.2]pentan-1-yl}ethan-1-one, is a known compound available from various suppliers, suggesting its use as a precursor. americanelements.com The reduction of this ketone would yield the target alcohol, which could then be employed in subsequent reactions to build more complex spirocyclic frameworks. The synthesis of spiropentane derivatives via intramolecular displacement reactions represents another strategy to access these complex structures. researchgate.net

Spiro[2.2]pentane Derivative Synthetic Application Key Feature Reference
Polysubstituted spiropentanesConstruction of molecules with multiple stereocentersHigh degree of stereocontrol nih.gov
1-{Spiro[2.2]pentan-1-yl}ethan-1-onePrecursor to functionalized spiropentanesCommercially available starting material americanelements.com
SpiropentanecarbonitrilePrecursor for various spiropentane derivativesVersatile intermediate for further functionalization researchgate.net

Role in the Synthesis of Functionalized Organic Molecules

The spiro[2.2]pentane scaffold is inherently chiral when appropriately substituted, making it a valuable starting point for the synthesis of enantiomerically pure compounds. The development of stereoselective reactions is crucial for harnessing the full potential of these building blocks.

The synthesis of chiral spirolactams has been achieved through a sequential C-H olefination and asymmetric [4+1] spirocyclization, yielding products with high enantioselectivity (up to 98% ee). nih.gov This demonstrates the utility of spirocyclic precursors in asymmetric synthesis. Although this example does not directly involve this compound, the principles of using a chiral spirocyclic scaffold are broadly applicable.

Furthermore, the stereoselective synthesis of polysubstituted spiropentanes has been achieved where the control of selectivity originates from a combined syn-facial diastereoselective carbometalation with a regio-directed addition. nih.gov By using enantiopure starting materials, it is possible to access enantiomerically enriched spiropentane derivatives. nih.gov The reduction of a prochiral ketone like 1-{Spiro[2.2]pentan-1-yl}ethan-1-one using chiral reducing agents could provide access to enantiomerically enriched this compound, which would be a valuable chiral building block.

Reaction Type Product Class Key Aspect Reference
Asymmetric [4+1] SpirocyclizationChiral SpirolactamsHigh enantioselectivity nih.gov
Diastereoselective CarbometalationPolysubstituted SpiropentanesAccess to enantiopure products from chiral precursors nih.gov

Functionalized spiro[2.2]pentanes can serve as precursors for the synthesis of novel heterocyclic compounds, where the spirocyclic core imparts unique three-dimensional characteristics. The incorporation of heteroatoms into spirocyclic frameworks is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.

The synthesis of spirocyclic nitroxides, which are stable paramagnetic molecules, has been reported from various cyclic ketones. mdpi.com These compounds have applications in materials science and biochemistry. mdpi.com The ketone 1-{Spiro[2.2]pentan-1-yl}ethan-1-one could potentially be used as a starting material for the synthesis of novel spiro[2.2]pentane-containing nitroxides.

Additionally, the synthesis of spiro-heterocyclic steroids has been extensively reviewed, showcasing the importance of spiro-fused heterocycles in drug discovery. researchgate.net Methodologies for creating spiro-1,3-oxazolines, spiro-1,3-thiazolidin-4-ones, and other heterocyclic systems often start from steroidal ketones. researchgate.net By analogy, 1-{Spiro[2.2]pentan-1-yl}ethan-1-one could be a substrate for similar transformations, leading to novel non-steroidal spiro-heterocyclic systems.

Starting Material Type Resulting Heterocycle Significance Reference
Cyclic KetonesSpirocyclic NitroxidesStable paramagnetic molecules for various applications mdpi.com
Steroidal KetonesSpiro-heterocyclic SteroidsImportant scaffolds in medicinal chemistry researchgate.net

Development of Novel Chemical Scaffolds and Molecular Probes

The rigid, three-dimensional nature of the spiro[2.2]pentane unit makes it an ideal scaffold for the development of novel chemical entities and molecular probes. These scaffolds can be used to explore chemical space in a way that is not possible with more flexible or planar molecules.

Spiro[2.2]pentanes are considered intriguing functional groups for medicinal chemistry due to their well-defined exit vectors and high fraction of sp³-hybridized carbons (F(sp³)). nih.gov These characteristics are desirable for improving the properties of drug candidates. The synthesis of substituted arylspiro[2.2]pentanes has been reported, providing access to a range of novel chemical scaffolds. nih.gov

The isomeric alcohol, 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol, is described as a versatile small molecule scaffold and a building block for more complex molecules, particularly in the development of novel drug candidates. myskinrecipes.comsigmaaldrich.com Its unique spiro structure is valuable for creating specialty chemicals and for studying reaction mechanisms. myskinrecipes.com It is reasonable to infer that this compound would share these characteristics, serving as a valuable scaffold for creating diverse molecular libraries for drug discovery and as a component in the design of specific molecular probes.

Q & A

Q. What in vitro/in vivo models are suitable for studying its pharmacokinetics?

  • Methodological Answer :
  • In Vitro : Caco-2 cells assess intestinal permeability; hepatic microsomes measure metabolic stability .
  • In Vivo : Rodent models with IV/PO dosing and LC-MS/MS plasma analysis determine bioavailability (F%) and half-life (t½) .

Tables for Key Data

Table 1 : Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.2–1.5 (m, spiro-CH₂), δ 3.6 (t, J=6 Hz, -CH₂OH), δ 1.8 (s, -OH)
¹³C NMRδ 75.8 (spiro quaternary C), δ 63.1 (-CH₂OH)
HRMS (ESI+)[M+H]⁺ = 141.1284 (calc. 141.1279 for C₇H₁₂O)

Table 2 : Reaction Optimization for Oxidation

OxidantConditionsProductYield (%)Reference
PCCCH₂Cl₂, RT, 2hSpirocyclic ketone85
KMnO₄/H₂SO₄H₂O, 80°C, 6hRing-opened diol62

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